molecular formula C20H18N2O4S B11006829 (2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

(2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

Cat. No.: B11006829
M. Wt: 382.4 g/mol
InChI Key: ZTLKOHIVNNYTSY-MRXNPFEDSA-N
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Description

(2R)-2-({[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl and phenyl groups. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-({[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-({[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-({[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

(2R)-2-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C20H18N2O4S/c1-12-17(27-19(21-12)14-9-6-10-15(11-14)26-2)18(23)22-16(20(24)25)13-7-4-3-5-8-13/h3-11,16H,1-2H3,(H,22,23)(H,24,25)/t16-/m1/s1

InChI Key

ZTLKOHIVNNYTSY-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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